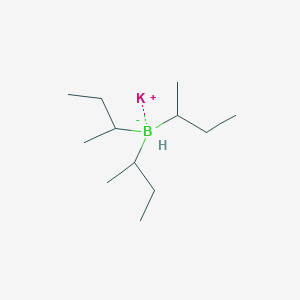
Potassium;tri(butan-2-yl)boranuide
Vue d'ensemble
Description
Potassium;tri(butan-2-yl)boranuide is an organoboron compound widely used in organic synthesis. It is known for its high reactivity and selectivity, making it a valuable reagent in various chemical transformations. The compound is typically available as a solution in tetrahydrofuran (THF) and is often referred to by its trade name, K-Selectride .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium;tri(butan-2-yl)boranuide is synthesized by reacting potassium hydride with tri-sec-butylborane. The reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The resulting product is then dissolved in tetrahydrofuran to create a stable solution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and solvents to ensure the purity and stability of the final product. The compound is then packaged in moisture-free containers to maintain its reactivity .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;tri(butan-2-yl)boranuide primarily undergoes reduction reactions. It is highly effective in the stereoselective reduction of ketones, aldehydes, and other carbonyl compounds. The compound can also participate in regioselective reactions with transition metal ligands .
Common Reagents and Conditions
The reduction reactions involving this compound are typically carried out in tetrahydrofuran as the solvent. The reactions are often performed under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. Common reagents used alongside this compound include various transition metal catalysts .
Major Products Formed
The major products formed from the reduction reactions of this compound are the corresponding alcohols from ketones and aldehydes. The compound’s high selectivity ensures that the desired stereoisomer is predominantly formed .
Applications De Recherche Scientifique
Potassium;tri(butan-2-yl)boranuide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Potassium;tri(butan-2-yl)boranuide exerts its effects involves the transfer of a hydride ion to the substrate. This hydride transfer is facilitated by the boron atom in the compound, which acts as a Lewis acid, stabilizing the transition state and promoting the reduction reaction. The molecular targets of this compound are typically carbonyl groups in organic molecules, leading to the formation of alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium Tri-sec-butylborohydride: Similar in structure and reactivity, but uses lithium instead of potassium.
Sodium Tri-sec-butylborohydride: Another similar compound, but with sodium as the counterion.
Lithium Triethylborohydride: A related compound with different alkyl groups attached to the boron atom.
Uniqueness
Potassium;tri(butan-2-yl)boranuide is unique due to its high selectivity and reactivity in reduction reactions. Its potassium counterion provides distinct reactivity compared to its lithium and sodium counterparts, making it particularly useful in specific synthetic applications .
Propriétés
IUPAC Name |
potassium;tri(butan-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28B.K/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEDTYWJTOUTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BK | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solution in THF: Clear water-white to yellow viscous liquid; [Merck Index] | |
| Record name | Potassium tri-sec-butylborohydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21583 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
54575-49-4 | |
| Record name | Potassium tri-sec-butylborohydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54575-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium tri-sec-butylborohydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054575494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane](/img/structure/B1630669.png)








